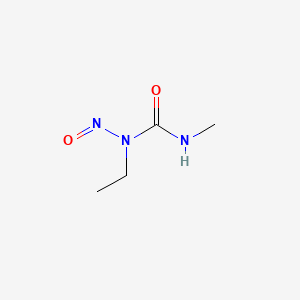
2-(2-ヒドロキシエチル)ベンゾイミダゾール
概要
説明
2-(2-Hydroxyethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyethyl substituent at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
2-(2-Hydroxyethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
Target of Action:
The substitution pattern around the benzimidazole nucleus significantly influences their effects .
Biochemical Pathways:
These activities may involve modulation of various cellular pathways .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
: Ibrahim, H. A., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6, 41. Read more
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)benzimidazole typically involves the reaction of o-phenylenediamine with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring with the hydroxyethyl substituent.
Industrial Production Methods: Industrial production of 2-(2-Hydroxyethyl)benzimidazole often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 2-(2-Hydroxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: 2-(2-Carboxyethyl)benzimidazole
Reduction: Hydrogenated benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
類似化合物との比較
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-Aminobenzimidazole
Comparison: 2-(2-Hydroxyethyl)benzimidazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to 2-phenylbenzimidazole and 2-methylbenzimidazole, the hydroxyethyl group enhances its solubility and reactivity. The presence of the hydroxyethyl group also allows for additional functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWQKDWAKRSKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197553 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-01-6 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)benzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(2-Hydroxyethyl)benzimidazole relate to its activity in platinum(II) complexes designed for anticancer activity?
A1: Research suggests that modifying the benzimidazole ring in platinum(II) complexes can impact their cytotoxic activity. Specifically, a study comparing two platinum(II) complexes, one containing 2-acetoxymethyl benzimidazole and the other containing 2-(2-Hydroxyethyl)benzimidazole as ligands, found that the complex with the more lipophilic 2-acetoxymethyl group (Compound 1) exhibited higher cytotoxicity than the complex with the 2-(2-Hydroxyethyl)benzimidazole ligand (Compound 2) []. This suggests that increasing the lipophilicity of the benzimidazole ligand may enhance the cytotoxic activity of these platinum(II) complexes. Additionally, both complexes demonstrated higher activity against the MDA-MB-231 (ER(-)) breast cancer cell line compared to the MCF-7 (ER(+)) cell line [], indicating potential selectivity towards certain cancer cell types.
Q2: Can 2-(2-Hydroxyethyl)benzimidazole undergo dehydration reactions, and what is the product of such a reaction?
A2: Yes, 2-(2-Hydroxyethyl)benzimidazole can undergo dehydration. Research indicates that this reaction yields 6,13-Dimethyl-5H,12H-pyrazino(1,2-a:4,5-a′)bisbenzimidazole [, ]. This information highlights the reactivity of the hydroxyethyl group in 2-(2-Hydroxyethyl)benzimidazole and its potential to form more complex heterocyclic structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)



